2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione
Description
2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various pharmacological applications due to its unique structure and properties.
Properties
IUPAC Name |
4-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5S/c1-16-11-15-19(14(16)20)12-17-7-9-18(10-8-17)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGUHTMJZFVBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=S)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione typically involves the reaction of 4-phenylpiperazine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-Phenylpiperazine derivatives: Widely studied for their central nervous system activities.
Uniqueness
2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione stands out due to its unique combination of a triazole ring and a phenylpiperazine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
